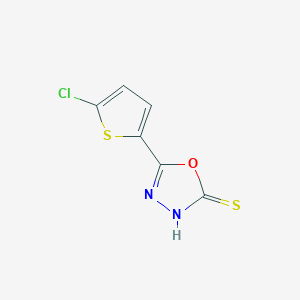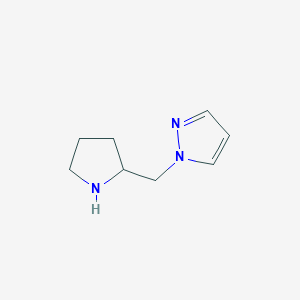
5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the thiol group (-SH) in the molecule suggests potential for various chemical interactions and biological activities.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the conversion of appropriate organic acids into esters, followed by hydrazides, and then cyclization to form the oxadiazole ring. For instance, the synthesis of 5-phenyl-1,3,4-oxadiazole-2-thiol involved converting benzoic acids into corresponding esters and hydrazides . Similarly, 5-substituted-1,3,4-oxadiazole-2-thiols were synthesized from variously substituted aromatic organic acids, esters, hydrazides, and then cyclized to the target compounds . An ultrasound-assisted, low-solvent, and acid/base-free method has also been reported for the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols, highlighting a green chemistry approach .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives has been characterized using various spectroscopic techniques such as FTIR, NMR, and mass spectrometry. For example, the structure of 5-phenyl-1,3,4-oxadiazole-2-thiol was confirmed using 1H-NMR, IR, UV-Vis, and mass spectral data . The molecular structure and vibrational spectra of these compounds can be predicted using computational methods like DFT/B3LYP and HF at different basis sets .
Chemical Reactions Analysis
The 1,3,4-oxadiazole ring can participate in various chemical reactions. For instance, a novel condensing agent based on 1,3,4-oxadiazole was used for the synthesis of amides, esters, thiol esters, ureas, carbonates, polyamides, and polyureas . The reactivity of these compounds can be attributed to the presence of functional groups that facilitate nucleophilic addition reactions, as seen in the synthesis of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their functional groups and molecular structure. The presence of the thiol group is expected to confer antioxidant properties due to its reducing potential . The stability of these compounds under various stress conditions has been studied using stability-indicating methods, revealing that some derivatives are sensitive to alkaline-hydrolytic, oxidative, metal, and dry heat stress . The electronic properties, such as polarizability and hyperpolarizability, suggest potential for nonlinear optical (NLO) applications .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol derivatives is their antimicrobial properties. Studies have shown that these compounds are effective against a range of bacterial and fungal pathogens. For instance, Naganagowda and Petsom (2011) synthesized derivatives that showed significant antibacterial activity, highlighting their potential in addressing microbial infections (Naganagowda & Petsom, 2011).
Corrosion Inhibition
These compounds also demonstrate utility in corrosion inhibition, particularly for mild steel in acidic environments. Ammal, Prajila, and Joseph (2018) explored the effectiveness of similar 1,3,4-oxadiazole derivatives in preventing corrosion, indicating their potential in industrial applications (Ammal, Prajila, & Joseph, 2018).
Synthesis and Characterization
Various synthesis methods and characterizations of these compounds have been explored, providing insights into their structural and chemical properties. Koparır, Çetin, and Cansiz (2005) discussed the synthesis and thiol-thione tautomeric equilibrium of similar compounds, contributing to our understanding of their chemical behavior (Koparır, Çetin, & Cansiz, 2005).
Pharmaceutical Research
In pharmaceutical research, these derivatives show promise due to their pharmacological activities. Research by Gul et al. (2017) demonstrated the antimicrobial and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, suggesting their potential in medical applications (Gul et al., 2017).
Antioxidant Properties
Additionally, there is interest in the antioxidant potential of these compounds. Shehzadi et al. (2018) examined the radical scavenging and endogenous defence system inducing activities of a related compound, proposing it as a novel antioxidant (Shehzadi et al., 2018).
Green Chemistry
In the field of green chemistry, Yarmohammadi, Beyzaei, Aryan, and Moradi (2020) introduced an environmentally friendly synthesis method for 5-substituted 1,3,4-oxadiazole-2-thiol derivatives. This approach aligns with the principles of green chemistry, reducing the environmental impact of chemical synthesis (Yarmohammadi et al., 2020).
Safety And Hazards
properties
IUPAC Name |
5-(5-chlorothiophen-2-yl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2OS2/c7-4-2-1-3(12-4)5-8-9-6(11)10-5/h1-2H,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBZXJCBUXONMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=NNC(=S)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649487 |
Source


|
| Record name | 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol | |
CAS RN |
115903-57-6 |
Source


|
| Record name | 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}acetic acid](/img/structure/B1327086.png)
![{2-[1-(Phenylsulfonyl)piperidin-4-yl]ethyl}amine hydrochloride](/img/structure/B1327092.png)
![[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1327093.png)

![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)
![tert-butyl 3-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327099.png)
![Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327100.png)
![tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327103.png)
![5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B1327104.png)
![N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B1327105.png)

![[(3-Isopropylisoxazol-5-yl)methyl]methylamine](/img/structure/B1327110.png)

